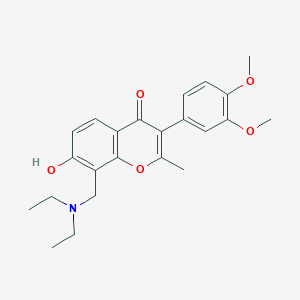
8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical compound is a derivative of 4H-chromen-4-one, a coumarin derivative, which has been the subject of various chemical and pharmacological studies due to its diverse biological activities. The interest in derivatives like 8-((diethylamino)methyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-4H-chromen-4-one lies in their potential for novel chemical reactions, synthesis methods, and unique physical and chemical properties.
Synthesis Analysis
An efficient one-pot synthesis method for 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, closely related to the compound , involves a Mannich type reaction using diethyl amine, aromatic aldehyde, and 4-hydroxy coumarin, catalyzed by Bi(NO3)3·5H2O (Zahiri & Mokhtary, 2015).
Molecular Structure Analysis
The crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been determined, highlighting the intramolecular hydrogen bonding between hydroxyls and carbonyls and providing insights into the structural configuration of derivatives like the one (Manolov, Ströbele, & Meyer, 2008).
Chemical Reactions and Properties
A study on 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno-[2,3-d]pyrimidine has shown its efficacy as a key precursor for the synthesis of novel triazines and triazepines with potential anti-tumor activity, demonstrating the chemical versatility of chromenone derivatives (Badrey & Gomha, 2012).
Physical Properties Analysis
The novel synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles has been characterized, including absorption, distribution, metabolism, and excretion studies, highlighting the importance of physical properties in the application of these compounds (Kumar et al., 2022).
Chemical Properties Analysis
The unique properties of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane showcase the complex chemical behavior and potential reactivity patterns of chromen-4-one derivatives, providing a framework for understanding the chemical properties of the compound (Nakayama et al., 1998).
科学的研究の応用
Structural Characterization
The crystal structure of related coumarin derivatives has been thoroughly analyzed, revealing insights into their molecular configurations and potential for forming intra-molecular hydrogen bonds, which are crucial for their biological activity and interaction with other molecules. For example, the study by Manolov, Ströbele, and Meyer (2008) describes the crystal structure of a 4-hydroxycoumarin derivative, highlighting the importance of hydrogen bonding in such compounds (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Chemical Reactions
Several studies have focused on the synthesis of coumarin derivatives through various chemical reactions. Zahiri and Mokhtary (2015) developed an efficient one-pot synthesis method for 3-((aryl)(diethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, demonstrating the versatility of coumarin compounds in chemical synthesis (Zahiri & Mokhtary, 2015).
Fluorescence and Sensing Applications
Coumarin derivatives are known for their fluorescent properties, making them suitable for various sensing applications. A novel ratiometric fluorescent probe based on a coumarin derivative was developed for selective detection of bisulfite in living cells, demonstrating the compound's potential in biological imaging and sensing applications (Chen et al., 2017).
Antioxidant Properties
The antioxidant properties of coumarin derivatives have been studied, with some compounds showing significant activity. Kancheva et al. (2010) investigated the antioxidant properties of new 4-hydroxy bis-coumarins, indicating the potential of these compounds in preventing oxidative stress (Kancheva, Boranova, Nechev, & Manolov, 2010).
Application in Organic Synthesis
Coumarin derivatives have been utilized as intermediates in the synthesis of complex organic molecules. Wong and Basar (2013) described the synthesis of various substituted coumarins via Knoevenagel and Pechmann condensation reactions, showcasing the utility of coumarin derivatives in organic synthesis (Wong & Basar, 2013).
特性
IUPAC Name |
8-(diethylaminomethyl)-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-6-24(7-2)13-17-18(25)10-9-16-22(26)21(14(3)29-23(16)17)15-8-11-19(27-4)20(12-15)28-5/h8-12,25H,6-7,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXOLVHIFXKTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC(=C(C=C3)OC)OC)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(tert-butyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2486648.png)
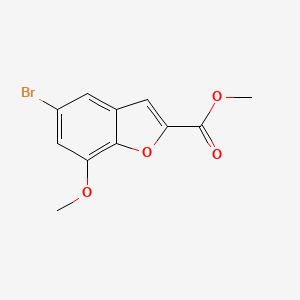
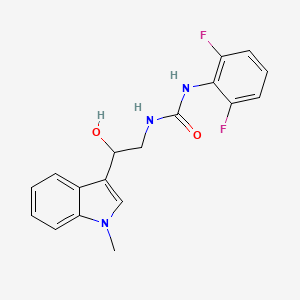
![1-(1-((1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2486653.png)
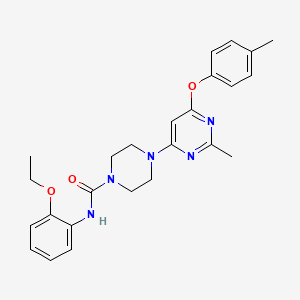
![2-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]pyrazine](/img/structure/B2486658.png)
![rac-(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B2486659.png)
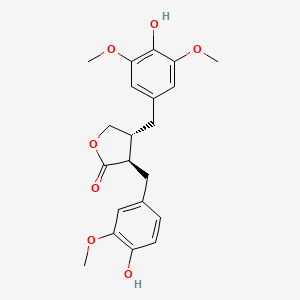

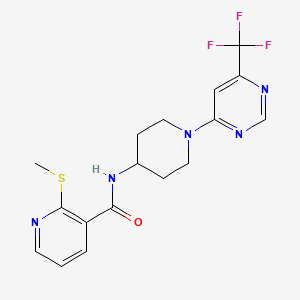
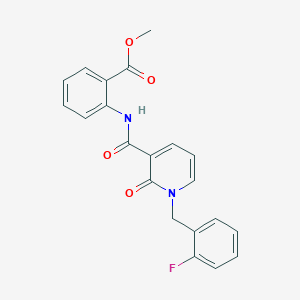

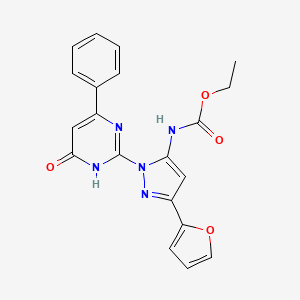
![2-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2486668.png)